Cas no 1806970-52-4 (2-(Difluoromethyl)-3-fluoro-4-methoxypyridine-5-carboxaldehyde)

2-(Difluoromethyl)-3-fluoro-4-methoxypyridine-5-carboxaldehyde is a fluorinated pyridine derivative with a reactive aldehyde functional group, making it a valuable intermediate in organic synthesis. The presence of difluoromethyl and fluoro substituents enhances its electrophilic reactivity and metabolic stability, which is advantageous in pharmaceutical and agrochemical applications. The methoxy group further modulates electronic properties, improving selectivity in cross-coupling reactions. This compound is particularly useful in the development of bioactive molecules due to its ability to serve as a versatile building block for heterocyclic frameworks. Its well-defined structure ensures consistent performance in multi-step synthetic routes.
2-(Difluoromethyl)-3-fluoro-4-methoxypyridine-5-carboxaldehyde structure
1806970-52-4 structure
Product Name:2-(Difluoromethyl)-3-fluoro-4-methoxypyridine-5-carboxaldehyde
CAS No:1806970-52-4
MF:C8H6F3NO2
MW:205.133952617645
CID:4882884
Update Time:2025-05-20

2-(Difluoromethyl)-3-fluoro-4-methoxypyridine-5-carboxaldehyde Chemical and Physical Properties

Names and Identifiers

    • 2-(Difluoromethyl)-3-fluoro-4-methoxypyridine-5-carboxaldehyde
    • Inchi: 1S/C8H6F3NO2/c1-14-7-4(3-13)2-12-6(5(7)9)8(10)11/h2-3,8H,1H3
    • InChI Key: RMAVJOADVPKLAG-UHFFFAOYSA-N
    • SMILES: FC1C(C(F)F)=NC=C(C=O)C=1OC

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 203
  • XLogP3: 1
  • Topological Polar Surface Area: 39.2

2-(Difluoromethyl)-3-fluoro-4-methoxypyridine-5-carboxaldehyde Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029035092-250mg
2-(Difluoromethyl)-3-fluoro-4-methoxypyridine-5-carboxaldehyde
1806970-52-4 95%
250mg
$1,009.40 2022-03-31
Alichem
A029035092-500mg
2-(Difluoromethyl)-3-fluoro-4-methoxypyridine-5-carboxaldehyde
1806970-52-4 95%
500mg
$1,819.80 2022-03-31
Alichem
A029035092-1g
2-(Difluoromethyl)-3-fluoro-4-methoxypyridine-5-carboxaldehyde
1806970-52-4 95%
1g
$3,126.60 2022-03-31

Additional information on 2-(Difluoromethyl)-3-fluoro-4-methoxypyridine-5-carboxaldehyde

Introduction to 2-(Difluoromethyl)-3-fluoro-4-methoxypyridine-5-carboxaldehyde (CAS No. 1806970-52-4)

2-(Difluoromethyl)-3-fluoro-4-methoxypyridine-5-carboxaldehyde, identified by the Chemical Abstracts Service Number (CAS No.) 1806970-52-4, is a sophisticated heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyridine family, a class of heterocycles widely recognized for their diverse biological activities and utility in drug development. The structural features of this molecule, particularly the presence of a difluoromethyl group, a fluoro substituent, and a methoxy group, contribute to its unique chemical properties and potential applications in synthetic chemistry and bioactivity modulation.

The difluoromethyl group is a key structural motif in modern drug design, known for its ability to enhance metabolic stability, improve binding affinity to biological targets, and modulate pharmacokinetic profiles. In contrast, the fluoro substituent is renowned for its ability to influence electronic properties, lipophilicity, and metabolic clearance rates. The combination of these groups with the pyridine core and the aldehyde functionality at the 5-position creates a molecular scaffold that is highly versatile for further derivatization and functionalization.

The methoxy group at the 4-position of the pyridine ring further enriches the chemical space available for medicinal chemists. This substitution pattern not only influences the electronic distribution within the molecule but also provides a handle for selective modifications through nucleophilic aromatic substitution or other coupling reactions. The aldehyde functionality at the 5-position serves as a reactive site for condensation reactions, allowing for the facile synthesis of Schiff bases, heterocycles, and other pharmacologically relevant derivatives.

Recent advancements in computational chemistry and molecular modeling have highlighted the potential of this compound as a lead candidate for various therapeutic applications. Studies suggest that derivatives of 2-(Difluoromethyl)-3-fluoro-4-methoxypyridine-5-carboxaldehyde may exhibit inhibitory activity against enzymes involved in inflammatory pathways, making them promising candidates for treating chronic inflammatory diseases. Additionally, the structural motifs present in this compound have been explored in the development of kinase inhibitors, which are critical in oncology research.

In oncology research, pyridine-based compounds have shown remarkable promise as inhibitors of tyrosine kinases and other enzymes implicated in cancer progression. The presence of both difluoromethyl and fluoro substituents is particularly noteworthy, as these groups have been demonstrated to improve binding interactions with target proteins by increasing lipophilicity and reducing metabolic vulnerability. Furthermore, the aldehyde group provides a site for covalent bond formation with cysteine residues in protein targets, which can lead to potent and selective inhibition.

Another area where this compound has shown significant potential is in antiviral research. The structural features of 2-(Difluoromethyl)-3-fluoro-4-methoxypyridine-5-carboxaldehyde mimic natural substrates or intermediates involved in viral replication cycles. By targeting key enzymes or proteins essential for viral propagation, derivatives of this compound could serve as effective antiviral agents. Preliminary studies have indicated that certain analogs exhibit inhibitory activity against RNA-dependent RNA polymerases (RdRp), which are critical for viral genome replication.

The synthesis of 2-(Difluoromethyl)-3-fluoro-4-methoxypyridine-5-carboxaldehyde presents an intriguing challenge due to its complex structural framework. However, modern synthetic methodologies have made significant strides in facilitating access to such molecules. One common approach involves multi-step organic synthesis starting from readily available pyridine precursors. Key steps often include halogenation reactions to introduce the fluoro and difluoromethyl groups, followed by methylation at the 4-position and oxidation to form the aldehyde functionality.

Advances in flow chemistry have also enabled more efficient and scalable synthesis of this compound. Flow systems allow for precise control over reaction conditions, minimizing side products and improving yields. Additionally, catalytic methods employing transition metals have been explored to streamline synthetic routes while maintaining high selectivity.

The pharmacokinetic properties of derivatives derived from 2-(Difluoromethyl)-3-fluoro-4-methoxypyridine-5-carboxaldehyde are another critical area of investigation. The presence of fluorine atoms can significantly influence metabolic stability by affecting enzyme recognition profiles. Computational studies using molecular dynamics simulations have been instrumental in predicting how these structural features impact pharmacokinetic behavior.

In conclusion,2-(Difluoromethyl)-3-fluoro-4-methoxypyridine-5-carboxaldehyde (CAS No. 1806970-52-4) represents a structurally intriguing compound with broad applicability across multiple therapeutic areas. Its unique combination of substituents makes it an attractive scaffold for medicinal chemists seeking novel bioactive molecules. As research continues to uncover new biological targets and synthetic strategies,this compound promises to remain at forefronts both academic pharmaceutical discovery efforts commercial drug development pipelines future years ahead.

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